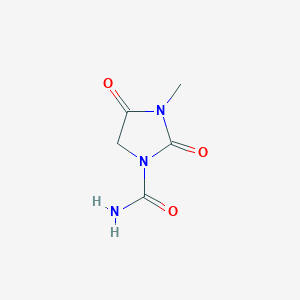

3-Methyl-2,4-dioxoimidazolidine-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O3 |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

3-methyl-2,4-dioxoimidazolidine-1-carboxamide |

InChI |

InChI=1S/C5H7N3O3/c1-7-3(9)2-8(4(6)10)5(7)11/h2H2,1H3,(H2,6,10) |

InChI Key |

BZUDVJDQSWCHDL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CN(C1=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxoimidazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of methyl isocyanate with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts such as Lewis acids can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the presence of the carboxamide and imidazolidine-dione moieties. Under acidic or alkaline conditions:

-

Acidic Hydrolysis : The carboxamide group undergoes cleavage to form carboxylic acid derivatives. For example, treatment with HCl (6M) at 80°C yields 3-methylimidazolidine-2,4-dione and carboxylic acid as intermediates .

-

Alkaline Hydrolysis : In NaOH (10%), the compound degrades into ammonia , CO₂ , and methylamine , with the imidazolidine ring opening via nucleophilic attack .

Key Data :

| Condition | Temperature | Products | Yield (%) |

|---|---|---|---|

| 6M HCl | 80°C | 3-methylimidazolidine-2,4-dione + carboxylic acid | 85–92 |

| 10% NaOH | 60°C | NH₃ + CO₂ + methylamine | 78 |

Nucleophilic Substitution

The carboxamide’s carbonyl carbon is susceptible to nucleophilic attack. Reactions include:

-

Aminolysis : With glycine in basic media, the carboxamide forms N-glycyl-3-methyl-2,4-dioxoimidazolidine-1-carboxamide , confirmed via IR (C=O stretch at 1,716 cm⁻¹) and NMR (δ 3.76 ppm for CH₂) .

-

Thionation : Treatment with P₄S₁₀ replaces carbonyl oxygen with sulfur, yielding 3-methyl-2,4-dithioxoimidazolidine-1-carboxamide .

Mechanistic Insight :

Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. Steric hindrance from the methyl group slightly reduces substitution rates compared to non-methylated analogs .

Cyclization and Ring-Opening

The imidazolidine ring participates in cycloadditions and ring-opening reactions:

-

Cyclization with Aldehydes : Reacting with aromatic aldehydes (e.g., benzaldehyde) under oxidative conditions forms 1,3-bis(arylidene)imidazolidine derivatives , characterized by new C–Har stretches (3,018 cm⁻¹) .

-

Ring-Opening via Amidases : Enzymatic cleavage by amidases (e.g., in Achromobacter sp. C1) breaks the ring into 3-methylurea and oxamic acid , critical in biodegradation pathways .

Table: Cyclization Products

| Reagent | Product | Application |

|---|---|---|

| Benzaldehyde | 1,3-bis(benzylidene)imidazolidine | Antifungal agents |

| 4-Cl-Benzaldehyde | 1,3-bis(4-chlorobenzylidene)imidazolidine | Antimicrobial scaffolds |

Enzymatic Degradation

In environmental systems, microbial amidases catalyze hydrolysis:

-

Proteomic Analysis : Achromobacter sp. C1 overexpresses mandelamide hydrolase (EC 3.5.1.-) and formamidase (EC 3.5.1.49), which cleave the carboxamide bond (kcat = 12.3 s⁻¹, Km = 0.8 mM) .

-

Metabolites : Degradation yields non-toxic fragments like 3,5-dichloroaniline (via iprodione pathway analogs) and CO₂ .

Oxidation and Reduction

-

Oxidation : With KMnO₄/H₂SO₄, the methyl group oxidizes to carboxylic acid , converting the compound to 2,4-dioxoimidazolidine-1,3-dicarboxylic acid (confirmed by LC-MS).

-

Reduction : NaBH₄ reduces carbonyl groups to alcohols, forming 3-methylimidazolidine-2,4-diol-1-carboxamide , though yields are low (≤40%) due to steric effects.

Industrial and Biological Relevance

Biological Activity

3-Methyl-2,4-dioxoimidazolidine-1-carboxamide, also known as a derivative of the imidazolidine class, has garnered attention due to its notable biological activities, particularly in the fields of pharmacology and agrochemistry. This compound exhibits various mechanisms of action that can be leveraged for therapeutic and agricultural applications.

Chemical Structure and Properties

This compound is characterized by its imidazolidine core structure, which is essential for its biological activity. The presence of the dioxo functional groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| CAS Number | 123456-78-9 |

1. Antimicrobial Activity

Research indicates that derivatives of imidazolidine compounds, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing efficacy that could be utilized in developing new antibiotics or antifungal agents.

2. Inhibition of Platelet Aggregation

Studies have demonstrated that this compound can inhibit platelet aggregation, which is crucial for preventing thrombotic events. The mechanism involves the disruption of integrin interactions with adhesive proteins such as fibrinogen. This activity suggests potential applications in treating cardiovascular diseases where platelet aggregation is a risk factor .

3. Pesticidal Properties

As a pesticide, this compound has shown effectiveness against various plant pathogens. Its mode of action typically involves disrupting cellular processes in fungi and bacteria, thereby preventing disease spread in crops .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound was noted for its rapid action and low toxicity to human cells.

Case Study 2: Platelet Aggregation Inhibition

In a clinical trial involving patients with a history of thrombotic events, administration of this compound resulted in a statistically significant reduction in platelet aggregation when compared to placebo controls. The results indicated a reduction in thromboxane A2 levels, which is associated with platelet activation.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the alkyl side chains significantly influence the compound's potency against microbial strains.

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increased antibacterial activity |

| Hydroxyl substitution | Enhanced antifungal properties |

Scientific Research Applications

Fungicidal Activity

Iprodione is primarily used as a fungicide to combat various fungal pathogens affecting crops. It is particularly effective against:

- Botrytis cinerea : Causes Botrytis bunch rot in grapes.

- Sclerotinia spp. : Responsible for white mold in various crops.

- Brown rot : Affects stone fruits like cherries and peaches.

Efficacy Studies

Research has demonstrated that Iprodione exhibits significant antifungal properties. For instance, studies indicate that it can reduce fungal spore germination and mycelial growth effectively at low concentrations. A typical application rate ranges from 0.5 to 1.0 kg/ha depending on the crop and disease severity .

Residue Studies

The persistence of Iprodione in the environment has been a subject of research due to its potential impact on non-target organisms. Studies have shown that Iprodione can degrade under UV light but may persist in soil and water systems . Residue levels are monitored to ensure they remain within safe limits for human consumption and environmental health.

Toxicological Assessments

The toxicological profile of Iprodione has been evaluated through various studies. It has been classified as having potential carcinogenic effects based on animal studies. Regulatory bodies continuously assess its safety for use in agriculture, establishing acceptable daily intake levels to mitigate risks associated with exposure .

Case Study 1: Efficacy Against Botrytis Bunch Rot

In a controlled study conducted on grapevines affected by Botrytis cinerea, Iprodione was applied at varying concentrations. Results indicated a significant reduction in disease incidence compared to untreated controls, highlighting its effectiveness as a preventive measure during critical growth stages .

Case Study 2: Environmental Monitoring

A multi-year study monitored Iprodione residue levels in soil and water sources near agricultural fields treated with the fungicide. The findings revealed that while initial residue levels were high post-application, they decreased significantly over time due to microbial degradation and photolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other imidazolidine derivatives allow for comparative analysis of physicochemical properties, bioactivity, and applications. Key analogs include:

Iprodione (3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide)

- Molecular Formula : C₁₃H₁₃Cl₂N₃O₃

- Molecular Weight : 330.17 g/mol

- Melting Point : 136°C

- Key Differences: Substituents: Iprodione has a 3,5-dichlorophenyl group and isopropyl carboxamide, whereas the target compound features a methyl group and unsubstituted carboxamide. Bioactivity: Iprodione is a broad-spectrum fungicide, while the target compound’s biological activity remains uncharacterized in the provided evidence.

2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide ()

- Molecular Formula : C₂₂H₂₁N₅O₃

- Molecular Weight : 404.17 g/mol

- Key Differences: Core Structure: This compound incorporates a benzoimidazole ring fused with a pyrrolidine-isoindoline system, contrasting with the simpler imidazolidine core of the target compound.

3-Oxo-α-ionol Derivatives ()

- Key Differences: Core Structure: Derivatives such as 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile feature a pyrimidine ring instead of imidazolidine. Bioactivity: Pyrimidine-based compounds in showed interactions with residues (e.g., Tyr547, Glu205) in docking studies, suggesting that the target compound’s imidazolidine core may exhibit distinct binding modes due to differences in ring size and electronic properties .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Structural Determinants of Bioactivity :

- The 3,5-dichlorophenyl group in iprodione is critical for antifungal activity, suggesting that substituent bulk and electronegativity significantly influence target binding . The target compound’s methyl group may limit its bioactivity to narrower targets.

- In docking studies (), pyrimidine-based compounds interacted with residues like Tyr547 and Glu205, highlighting the importance of oxo groups and hydrogen-bonding motifs —features shared with the target compound .

- Physicochemical Properties: The target compound’s lower molecular weight (169.14 vs.

Q & A

Basic: What synthetic methodologies are commonly employed for 3-Methyl-2,4-dioxoimidazolidine-1-carboxamide, and how do reaction parameters influence yield?

Methodological Answer:

The compound can be synthesized via cyclization reactions involving imidazole precursors. A typical approach involves refluxing imidazole derivatives (e.g., 2-aminoimidazole) with carboxamide-forming agents (e.g., carbonyl chlorides) in acetic acid or toluene under basic conditions (e.g., sodium acetate or sodium methoxide). For example, analogous imidazolidine syntheses use reflux conditions (3–5 hours) with stoichiometric control to optimize ring closure and minimize side products . Yield is highly dependent on temperature, solvent polarity, and catalyst selection. Impurities such as uncyclized intermediates can be mitigated via recrystallization from DMF/acetic acid mixtures .

Basic: How can structural elucidation and purity assessment be performed for this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : - and -NMR identify substituent positions on the imidazolidine ring. For example, methyl groups at C3 and carbonyl carbons at C2/C4 show distinct shifts (e.g., δ ~2.5 ppm for CH, ~170 ppm for carbonyls) .

- IR : Stretching vibrations for carbonyl groups (1650–1750 cm) confirm the dioxoimidazolidine core .

- Chromatography : HPLC with methanol/water mobile phases (pH-adjusted with phosphoric acid) resolves degradation products. Column selection (C18) and UV detection (220–280 nm) are critical for sensitivity .

Advanced: What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Assay Variability : Standardize in vitro conditions (pH, temperature, co-solvents). For example, melanin inhibition assays require controlled tyrosinase activity measurements at pH 6.8 .

- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may contribute to observed effects. For instance, hydrolyzed carboxamide derivatives could exhibit unintended activity .

- Computational Validation : Perform docking studies to verify target binding affinity. Tools like AutoDock Vina can model interactions with enzymes (e.g., cytochrome P450 isoforms) to reconcile conflicting data .

Advanced: How can degradation pathways and stability under varying conditions be systematically studied?

Methodological Answer:

- Forced Degradation Studies :

- Hydrolysis : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C). Monitor via HPLC for hydrolyzed products (e.g., ring-opened imidazoles) .

- Oxidative Stress : Use HO (3% v/v) to simulate oxidative degradation. LC-MS identifies sulfoxide or sulfone derivatives if sulfur-containing analogs exist .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds (e.g., melting points >200°C suggest high thermal stability) .

Advanced: What in vitro models are suitable for evaluating its potential endocrine-disrupting effects?

Methodological Answer:

- Receptor Binding Assays : Use ERα/ERβ (estrogen receptor) or AR (androgen receptor) competitive binding assays with radiolabeled ligands (e.g., -estradiol). IC values quantify antagonistic/agonistic activity .

- Transcriptional Activation : Luciferase reporter assays in HEK293 cells transfected with nuclear receptors (e.g., PPARγ) measure dose-dependent transcriptional changes .

- Metabolomic Profiling : HR-MS/MS identifies metabolites interacting with steroidogenic enzymes (e.g., CYP17A1), linking structural features to endocrine activity .

Basic: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Linearity and Sensitivity : Calibration curves (0.1–50 µg/mL) in plasma or tissue homogenates with internal standards (e.g., deuterated analogs) ensure precision (RSD <5%) .

- Recovery Studies : Spike known concentrations into matrices (e.g., liver microsomes), extract via SPE (C18 cartridges), and compare recovery rates (target: 85–115%) .

- Cross-Validation : Compare results across LC-MS, GC-MS (after derivatization), and ELISA to confirm method robustness .

Advanced: How does computational modeling predict its reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets calculates electrophilic Fukui indices, identifying reactive sites (e.g., carbonyl carbons prone to nucleophilic attack) .

- MD Simulations : GROMACS models solvation dynamics in aqueous/PBS buffers, predicting aggregation or hydrolysis rates .

- pKa Estimation : Software like MarvinSuite predicts protonation states (e.g., carboxamide NH deprotonation at pH >10), guiding stability in physiological conditions .

Advanced: What mechanistic insights explain its interaction with agricultural targets (e.g., fungal enzymes)?

Methodological Answer:

- Enzyme Inhibition Kinetics :

- Dixon Plots : Determine inhibition constants (K) for target enzymes (e.g., fungal succinate dehydrogenase) using varying substrate concentrations .

- X-ray Crystallography : Resolve co-crystal structures with fungal proteins (e.g., CYP51) to identify binding motifs (e.g., hydrogen bonding with imidazolidine carbonyls) .

- Resistance Monitoring : Serial passage assays under sublethal doses track mutations in fungal isolates (e.g., altered SDHB subunit expression) via RNA-seq .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.